molecular formula C9H6N2O B14461005 2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine CAS No. 72229-98-2

2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine

Cat. No.: B14461005
CAS No.: 72229-98-2
M. Wt: 158.16 g/mol
InChI Key: WXUROSOEPALRFO-UHFFFAOYSA-N
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Description

2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring, an oxazole ring, and a pyridine ring

Chemical Reactions Analysis

2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitutions . The major products formed from these reactions depend on the specific substituents and reaction conditions employed. For example, the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline followed by intramolecular cyclization yields 3-arylamino derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogen, which is beneficial in the treatment of hormone-dependent cancers.

Comparison with Similar Compounds

2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine can be compared to other similar heterocyclic compounds such as isoxazolo[4,5-b]pyridine and oxazolo[4,5-b]pyridine . These compounds share similar structural features but differ in their specific ring systems and substituents. The unique combination of a cyclopentane ring with an oxazole and pyridine ring in this compound sets it apart from these related compounds, offering distinct chemical and biological properties.

Conclusion

This compound is a fascinating compound with a unique fused ring system. Its synthesis involves various methods, and it undergoes a range of chemical reactions. The compound has promising applications in medicinal chemistry, materials science, and other fields, with a mechanism of action that involves inhibition of key enzymes. Compared to similar compounds, it offers distinct properties that make it a valuable subject of scientific research.

Properties

CAS No.

72229-98-2

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(12),2,6,8,10-pentaene

InChI

InChI=1S/C9H6N2O/c1-2-6-4-7-5-10-12-9(7)11-8(6)3-1/h1-5,10H

InChI Key

WXUROSOEPALRFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CNOC3=NC2=C1

Origin of Product

United States

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